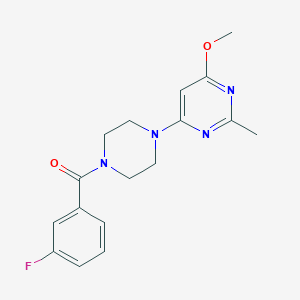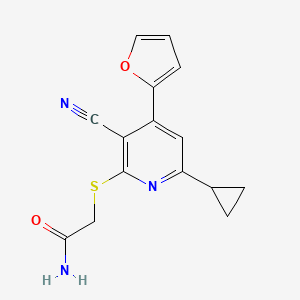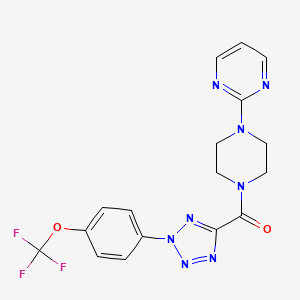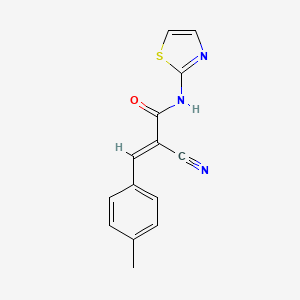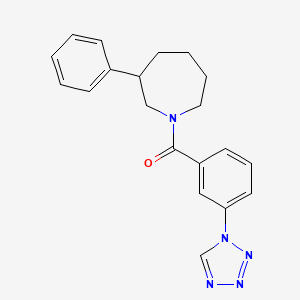
(3-(1H-tetrazol-1-yl)phenyl)(3-phenylazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a tetrazole group, which is a type of heterocyclic aromatic compound that consists of a five-membered ring containing four nitrogen atoms and one carbon atom . It also contains a phenyl group, which is a functional group made up of six carbon atoms attached in a hexagonal planar ring . The azepane ring, a seven-membered cyclic compound, is another notable feature of this compound.
Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions. They can act as a bioisostere for the carboxylic acid functional group, meaning they can have similar properties and can often replace carboxylic acids in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Tetrazoles are generally stable and have low basicity .Aplicaciones Científicas De Investigación
Cancer Research Applications
A novel naphthyridine derivative exhibited significant anticancer activity against human malignant melanoma A375 cells. It was observed to induce necroptosis at low concentrations and apoptosis at high concentrations. This behavior suggests its potential as a chemical substance for melanoma treatment, underlining the importance of dosage in therapeutic applications (Kong et al., 2018).
Synthetic Chemistry
In synthetic chemistry, hydrazoic acid was utilized safely and reliably for the synthesis of 5-substituted-1H-tetrazoles and for the preparation of N-(2-azidoethyl)acylamides in a continuous flow reactor. This demonstrates the compound's utility in creating structurally diverse molecules with potential applications in various fields of chemistry and materials science (Gutmann et al., 2012).
Materials Science
The synthesis of novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes showcased induced fluorescence properties and enhanced photostability. These materials are promising for applications requiring stable, high-performance fluorescent dyes, such as in the textile industry and in the development of optical sensors and devices (Jadhav et al., 2018).
Antimicrobial and Anticonvulsant Properties
Research on 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles revealed moderate antibacterial and antifungal activities, as well as excellent anticonvulsant properties. This highlights the compound's potential in pharmaceutical research, specifically in developing new treatments for infections and seizures (Rajasekaran et al., 2006).
Antibacterial Activity
A series of pyrazoline derivatives exhibited good antimicrobial activity, comparable to standard drugs. This suggests their usefulness in developing new antibacterial agents, particularly those containing a methoxy group which showed high activity (Kumar et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-phenylazepan-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(17-10-6-11-19(13-17)25-15-21-22-23-25)24-12-5-4-9-18(14-24)16-7-2-1-3-8-16/h1-3,6-8,10-11,13,15,18H,4-5,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITSCZRGNRYTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(3-phenylazepan-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

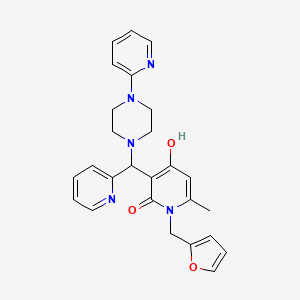
![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)

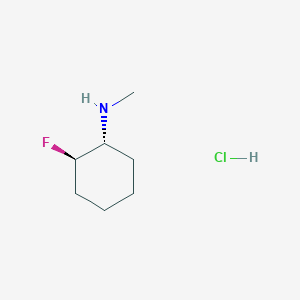
![4-({1-[2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)-N-methylpyridine-2-carboxamide](/img/structure/B3015813.png)
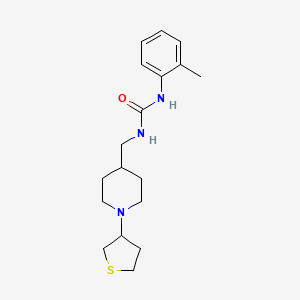
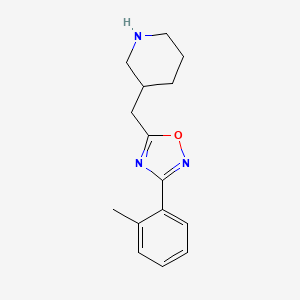
![1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3015817.png)
![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)
![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)
